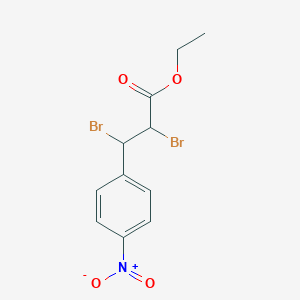
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate is an organic compound with the molecular formula C11H11Br2NO4. It is a derivative of propanoic acid and features both bromine and nitro functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 3-(4-nitrophenyl)propanoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl ester group, to form carboxylic acids.
Common Reagents and Conditions
Bromination: Bromine (Br2) in carbon tetrachloride (CCl4) or chloroform (CHCl3).
Reduction: Hydrogen gas (H2) with a catalyst or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of ethyl 3-(4-nitrophenyl)propanoate derivatives.
Reduction: Formation of ethyl 2,3-diamino-3-(4-nitrophenyl)propanoate.
Oxidation: Formation of 2,3-dibromo-3-(4-nitrophenyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. The bromine atoms and nitro group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 2,3-dibromopropionate: Lacks the nitro group, making it less reactive in certain biological applications.
Ethyl 3-(4-nitrophenyl)propanoate: Lacks the bromine atoms, affecting its reactivity in substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its solubility and reactivity.
Eigenschaften
CAS-Nummer |
840-44-8 |
|---|---|
Molekularformel |
C11H11Br2NO4 |
Molekulargewicht |
381.02 g/mol |
IUPAC-Name |
ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C11H11Br2NO4/c1-2-18-11(15)10(13)9(12)7-3-5-8(6-4-7)14(16)17/h3-6,9-10H,2H2,1H3 |
InChI-Schlüssel |
KKPNLRXPWMWDBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


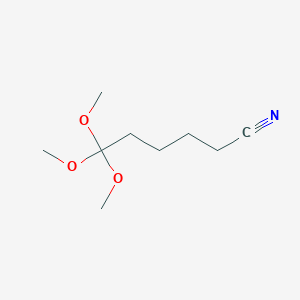

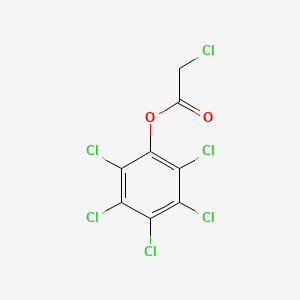
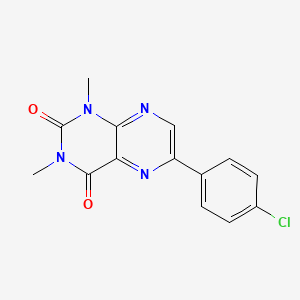
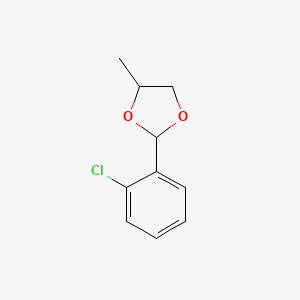

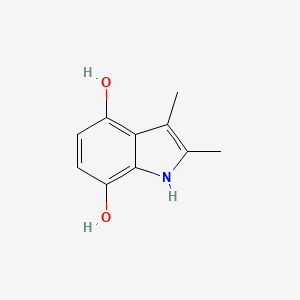
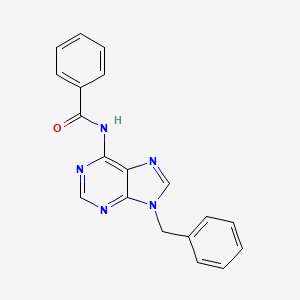
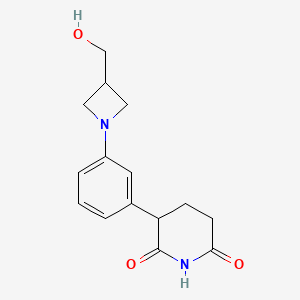
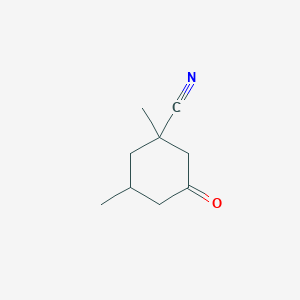
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)
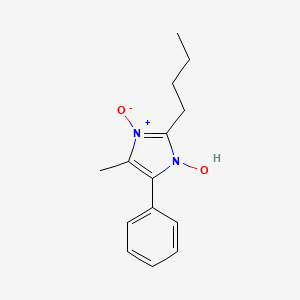
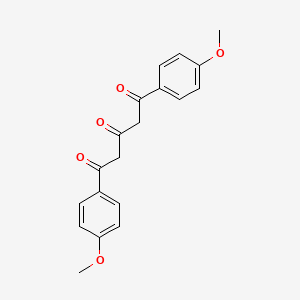
![N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B14002011.png)
